molecular formula C24H32O6 B1210598 Deoxyschizandrin

Deoxyschizandrin

Cat. No. B1210598
M. Wt: 416.5 g/mol
InChI Key: JEJFTTRHGBKKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deoxyschizandrin is a tannin.

Scientific Research Applications

1. Regional Variation in Composition

Deoxyschizandrin is a key component in Schisandrae Sphenantherae Fructus, and its concentration varies significantly across different regions. This variation influences the practical application of Schisandrae Sphenantherae Fructus, as different components are more effective for certain diseases (Yang et al., 2014).

2. Neuroprotective Effects

Research indicates that Deoxyschizandrin has potential in improving cognitive impairments, such as those induced by β-amyloid (Aβ) in mice. It has shown effects in decreasing levels of acetylcholinesterase and β-secretase, and increasing expressions of AMPA receptors (Yan et al., 2018).

3. Anticancer Properties

Deoxyschizandrin has been explored for its anticancer potential, including a synthesis study for its application against cancers and studies demonstrating its effectiveness in inhibiting cancer cell proliferation, such as in ovarian cancer cells (Zheng et al., 2012); (Lee et al., 2018).

4. Herb–Drug Interaction Potential

Deoxyschizandrin can strongly inhibit certain UDP-glucuronosyltransferases (UGTs), suggesting potential herb–drug interactions when used alongside drugs metabolized by these pathways (Liu et al., 2012).

5. Role in Ulcerative Colitis

Deoxyschizandrin has been observed to improve symptoms of ulcerative colitis in mice, suggesting its potential as a therapeutic agent in this domain (Zhang et al., 2016); (Yu & Qian, 2021).

6. Antidepressant Effects

Deoxyschizandrin has shown antidepressant effects in mice exposed to chronic stress, suggesting its utility in managing depression-related disorders (Ma et al., 2020).

7. Anti-Aging Properties

Research on D-galactose-induced aging rats suggests that deoxyschizandrin has anti-aging effects, potentially through enhancing antioxidant enzyme activities and protecting brain cells from free radical damage (Huang et al., 2013).

8. Drug Delivery Enhancement

Deoxyschizandrin loaded in liposomes has been studied for its enhanced hepatic targeting and inhibition effects on adipocyte differentiation, indicating its potential in treating lipid-associated diseases (Liu et al., 2018).

9. Interaction with Liver Uptake Transporters

The interaction of deoxyschizandrin with liver uptake transporters OATP1B1 and OATP1B3 has been studied, revealing its potential impact on the hepatic uptake of clinical drugs (Lu et al., 2019).

10. Effects on Drug Efflux

Deoxyschizandrin has been observed to inhibit P-glycoprotein-mediated drug efflux, suggesting a role in potentially increasing the absorption of drugs acting as P-gp substrates (Yoo et al., 2007).

11. Cardioprotective Effects

Studies suggest deoxyschizandrin has cardioprotective effects, particularly in the context of myocardial ischemia–reperfusion injury. This protection may relate to its role in inhibiting cardiomyocyte apoptosis (Chang et al., 2013).

12. Metal Ion Complex Interactions

Research on the interactions between deoxyschizandrin, its metal ion complexes, and serum albumin offers insights into its potential physiological behavior and interactions in the human body (Zhang, 2010).

13. Pharmacokinetic Studies

Pharmacokinetic studies of deoxyschizandrin in rats provide valuable information about its absorption and distribution patterns, critical for understanding its therapeutic potential (Deng et al., 2008).

14. Clinical Application in Renal Transplantation

The use of deoxyschizandrin in renal transplantation to protect the liver and increase the blood concentration of tacrolimus represents a specific clinical application, demonstrating its potential in complex therapeutic scenarios (Xie et al., 2011).

properties

IUPAC Name

3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJFTTRHGBKKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20976773
Record name 1,2,3,10,11,12-Hexamethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deoxyschizandrin

CAS RN

61281-38-7, 69176-53-0
Record name Deoxyschizandrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61281-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6R,7S,12aS)-5,6,7,8-Tetrahydro-1,2,3,10,11,12-hexamethoxy-6,7-dimethyldibenzo[a,c]cyclooctene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69176-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,10,11,12-Hexamethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxyschizandrin
Reactant of Route 2
Deoxyschizandrin
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Deoxyschizandrin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Deoxyschizandrin
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Deoxyschizandrin
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Deoxyschizandrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.